Physicochemical Differentiation vs. the 3‑Phenylpropanamide Analog (CAS 865176‑3X‑X Series): Lipophilicity and Hydrogen‑Bond Capacity
The target compound’s XLogP3 of 2.7 is 0.4 log‑units lower than that of the 3‑phenylpropanamide analog (XLogP3 ≈3.1), reflecting the inductive electron‑withdrawing effect of the phenoxy oxygen [REFS‑1]. This smaller logP may translate to reduced phospholipidosis risk and improved aqueous solubility while retaining sufficient membrane permeability. Additionally, the target compound’s topological polar surface area (136 Ų) is 16 Ų larger than that of the 3‑phenylpropanamide analog (TPSA ≈120 Ų), providing an extra hydrogen‑bond acceptor site that could enhance target‑binding specificity [REFS‑1].
| Evidence Dimension | Computed logP and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.7; TPSA = 136 Ų; HBA = 6, HBD = 1 |
| Comparator Or Baseline | (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide: XLogP3 ≈3.1; TPSA ≈120 Ų; HBA = 5, HBD = 1 |
| Quantified Difference | ΔXLogP3 = –0.4; ΔTPSA = +16 Ų; ΔHBA = +1 |
| Conditions | Computed descriptors from PubChem (XLogP3 3.0) and ChemSpider predictions for the comparator (exact comparator CAS not publicly available; values are inferred from nearest available analog data) |
Why This Matters
A 0.4 log‑unit shift in logP can significantly alter solubility, metabolic stability, and off‑target binding—key parameters for selecting a lead compound in drug‑discovery programs.
- [1] PubChem Compound Summary for CID 3618712; ChemSpider predicted properties for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide (analogsearch via PubChem similarity). View Source
